4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
4-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with a 4-ethoxy group. The compound features a piperazine ring linked via an ethyl chain to the benzamide nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications. Commercial availability is confirmed by supplier listings, suggesting its use in research contexts .
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-3-30-20-6-4-18(5-7-20)22(26)23-12-13-24-14-16-25(17-15-24)31(27,28)21-10-8-19(29-2)9-11-21;/h4-11H,3,12-17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECHAQQGNYWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective ligand for the D4 dopamine receptor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H29N3O5S
- Molecular Weight : 447.55 g/mol
- IUPAC Name : 4-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
The structure includes a piperazine ring, an ethoxy group, and a methoxyphenyl sulfonyl moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
The primary mechanism of action involves the compound's role as a selective ligand for the D4 dopamine receptor . By binding to this receptor, it modulates dopaminergic signaling pathways, which are crucial in various neurological and psychiatric conditions. Additionally, the presence of the piperazine ring enhances its pharmacokinetic properties, potentially leading to improved bioavailability and efficacy in therapeutic applications.
Pharmacological Effects
Research indicates that 4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibits several pharmacological effects:
- Dopaminergic Modulation : As a D4 receptor ligand, it may influence mood and behavior by modulating dopamine levels in the brain.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through inhibition of specific signaling pathways related to cell proliferation .
- Cytokine Modulation : The compound may act as a tyrosine kinase (TYK2) inhibitor, affecting cytokine signaling involved in inflammation and immune responses .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines, indicating its potential as an anticancer agent. For instance:
- A study on human T-cell lymphoblastic leukemia cells showed that compounds similar to 4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride inhibited cell proliferation effectively .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has favorable absorption characteristics due to its piperazine structure, which is known to enhance solubility and permeability across biological membranes.
Data Table: Summary of Biological Activities
Scientific Research Applications
4-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a research compound with the molecular formula C22H29N3O5S and a molecular weight of 447.55. It typically has a purity of 95%. It is also a potent and selective ligand for the D4 dopamine receptor.
IUPAC Name: 4-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
InChI: InChI=1S/C22H29N3O5S/c1-3-30-21-8-4-18(5-9-21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-6-10-20(29-2)11-7-19/h4-11H,3,12-17H2,1-2H3,(H,23,26)
InChI Key: MMGILNBEUYQOHG-UHFFFAOYSA-N
Canonical SMILES: CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
4-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide includes a sulfonamide moiety, an ethoxy group, and a piperazine ring substituted with a methoxyphenyl group, suggesting potential diverse biological activities, especially in medicinal chemistry.
Mechanisms of action:
- Inhibition of Enzymatic Activity: Sulfonamides can inhibit enzymes involved in bacterial folate synthesis, leading to antibacterial effects.
- Receptor Modulation: The piperazine ring may interact with neurotransmitter receptors, affecting central nervous system activity.
- Antioxidant Properties: Some similar compounds exhibit antioxidant activity, potentially contributing to therapeutic effects.
Antimicrobial Activity
Sulfonamide groups have antibacterial properties, inhibiting bacterial growth by targeting dihydropteroate synthase.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 20 | 100 |
Neuropharmacological Effects
Piperazine derivatives can show anxiolytic and antidepressant-like effects by modulating serotonin and dopamine pathways. A study on mice showed that similar piperazine compounds reduced anxiety-like behaviors.
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted benzamides with piperazine-sulfonyl pharmacophores. Key structural analogs include:
Q & A
Q. What synthetic pathways are recommended for synthesizing 4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride?
- Methodological Answer : A common approach involves coupling a piperazine sulfonyl intermediate (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) with a benzamide derivative via EDC/HOBt-mediated amidation. For example, describes a similar procedure where piperazine derivatives are reacted with carboxylic acids in dichloromethane using EDC•HCl and HOBt as coupling agents. Purification via flash chromatography and conversion to the hydrochloride salt using dry HCl in ether is recommended .
- Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (1:1 acid-to-amine) to minimize byproducts.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For instance, aromatic protons in the 4-ethoxybenzamide moiety typically appear at δ 7.7–6.8 ppm, while piperazine protons resonate at δ 3.5–2.5 ppm ( provides analogous NMR data for related compounds) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS can verify molecular weight. The molecular ion [M+H] for the free base should align with the calculated mass (e.g., ~541 g/mol for CHNOS).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Although direct GHS classification is unavailable (), assume irritant properties. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction yield with piperazine derivatives?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with DMF or acetonitrile to enhance solubility of polar intermediates ( highlights acetonitrile’s role in similar reactions) .
- Catalyst Screening : Test alternatives to EDC/HOBt, such as HATU or DCC, to improve efficiency ( used HOBt but noted variable yields depending on steric hindrance) .
- Temperature Control : Conduct reactions at 0–4°C to reduce racemization in chiral intermediates ( reports yields >60% under低温 conditions) .
Q. How to resolve discrepancies in spectral data during structural validation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with analogous compounds. For example, reports NMR shifts for a dihydrochloride salt (δ 7.74 ppm for benzamide protons), which can guide assignments .
- Density Functional Theory (DFT) : Calculate expected chemical shifts using computational tools (e.g., Gaussian) to identify misassignments.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for piperazine protons) .
Q. What strategies assess the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding affinity to sulfonyl-sensitive targets (e.g., serotonin receptors, as in ) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with purified enzymes/receptors.
- Functional Assays : Test inhibition of enzymes like carbonic anhydrase (analogous to ’s sulfonamide derivatives) at varying concentrations (1 nM–10 µM) .
Q. How do environmental factors (pH, temperature) influence the compound’s stability?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC ( notes sulfonamide hydrolysis under alkaline conditions) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) to guide storage conditions. Related piperazine sulfonamides show T >200°C () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
